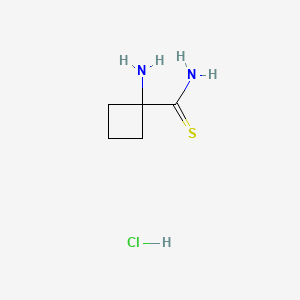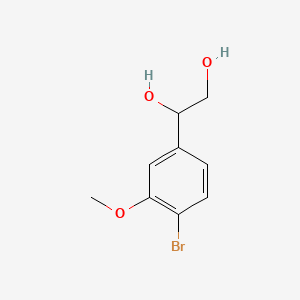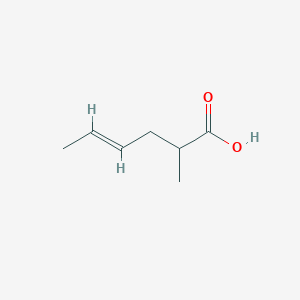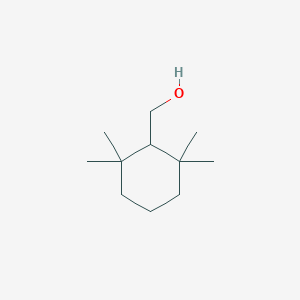
(2,2,6,6-Tetramethylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-Tetramethylcyclohexyl)ketone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions of temperature and pressure. The reaction can be represented as follows:
(2,2,6,6-Tetramethylcyclohexyl)ketone+H2Pd/Cthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-Tetramethylcyclohexane).
Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.
Scientific Research Applications
(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,2,6,6-Tetramethylcyclohexyl)ketone
- (2,2,6,6-Tetramethylcyclohexane)
- (2,2,6,6-Tetramethylcyclohexyl)chloride
Uniqueness
(2,2,6,6-Tetramethylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexane ring, which influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3 |
InChI Key |
SYBAMBUWFXNSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1CO)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


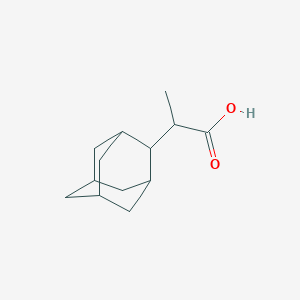
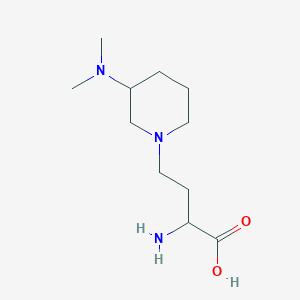
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)

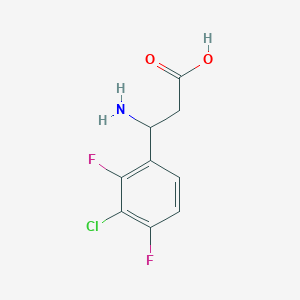

![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)

